1,3-Thiazol-2-ylmethyl methanesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3S2 |
|---|---|
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1,3-thiazol-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO3S2/c1-11(7,8)9-4-5-6-2-3-10-5/h2-3H,4H2,1H3 |
InChI Key |
ZWUZXULMZBZFHY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Thiazol 2 Ylmethyl Methanesulfonate and Analogous Structures
Established Synthetic Pathways to Thiazolyl-Methyl Methanesulfonates
Traditional synthetic strategies provide a foundational framework for producing these compounds. These methods are characterized by their step-wise nature, focusing first on the synthesis of a (1,3-thiazol-2-yl)methanol precursor, which is then converted to the final methanesulfonate (B1217627) product.
The most direct and widely employed method for converting a thiazolyl-alcohol, such as (1,3-thiazol-2-yl)methanol, to its methanesulfonate ester is through reaction with a methanesulfonyl halide, typically methanesulfonyl chloride (MsCl). This reaction is a standard procedure for transforming alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. youtube.com This process is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. google.com The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken. libretexts.org
General Reaction Scheme: (1,3-Thiazol-2-yl)methanol + CH₃SO₂Cl --(Base)--> 1,3-Thiazol-2-ylmethyl methanesulfonate + Base·HCl
This sulfonylation is a versatile and efficient method, applicable to a wide range of alcohols, including those with heterocyclic moieties. sapub.orgorganic-chemistry.org
The precursor, (1,3-thiazol-2-yl)methanol, and its analogs can be synthesized through classical thiazole (B1198619) ring formation methods, most notably the Hantzsch thiazole synthesis. chemhelpasap.comwikipedia.org Developed in the late 19th century, this reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.orgnih.gov
To obtain a 2-substituted thiazole suitable for conversion into the target compound, the choice of thioamide is crucial. For instance, reacting an appropriate α-haloketone with thioacetamide could yield a 2-methylthiazole (B1294427), which would then require further functionalization steps (e.g., radical halogenation followed by hydrolysis) to introduce the required hydroxymethyl group. A more direct approach involves using a thioamide that already contains a protected hydroxyl group.
The Hantzsch synthesis is known for being a high-yielding and straightforward procedure. chemhelpasap.com Variations of this synthesis can be performed under different conditions, including acidic environments, which can influence the regioselectivity of the final product. rsc.org
Development of Novel and Efficient Synthetic Routes
In response to the growing demand for more efficient and environmentally friendly chemical processes, recent research has focused on developing novel synthetic routes that offer improvements in terms of yield, reaction time, and sustainability.
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, have emerged as powerful tools in heterocyclic synthesis. acs.org Several one-pot, three-component procedures have been developed for the synthesis of highly substituted thiazole derivatives. nih.govbepls.com
For example, a common MCR approach involves the reaction of an α-haloketone, a thiourea or thioamide, and another component like an aldehyde or dicarbonyl compound, often under catalysis. nih.govresearchgate.net These reactions provide rapid access to complex thiazole structures, potentially reducing the number of steps required to synthesize precursors for compounds like this compound. The efficiency of these reactions often results in good to excellent yields of the thiazole products. researchgate.netresearchgate.net
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| α-haloketone, Thiourea, Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid / Ultrasonic Irradiation | Substituted Hantzsch Thiazole Derivatives | 79-90% | nih.gov |
| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | H₂O / Microwave | Trisubstituted Thiazoles | Good to very good | bepls.com |
| Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP / Room Temperature | Pyrazole-Linked Thiazoles | Good to excellent | acs.org |
To further simplify synthetic procedures and reduce reliance on potentially toxic or expensive metal catalysts, catalyst-free methods for thiazole synthesis have been developed. These reactions often leverage alternative energy sources or green solvents to proceed efficiently.
An improvised, catalyst-free Hantzsch thiazole synthesis can be achieved via a one-pot, three-component reaction under microwave irradiation, yielding products in excellent yields within minutes. bepls.com Another approach involves the simple, solvent-free Hantzsch condensation of α-bromoacetophenones with thiourea, which proceeds to completion rapidly. organic-chemistry.org Additionally, some heterocyclization reactions leading to polysubstituted thiazoles can occur under mild conditions without any catalyst, for example, the reaction of α-chloroglycinates with thiobenzamides. researchgate.net
| Reactants | Conditions | Key Feature | Reference |
|---|---|---|---|
| α-haloketone, Thiourea, Carbonyl compound | Microwave Irradiation | Rapid (10-15 min), high purity | bepls.com |
| 2-bromoacetophenones, Thiourea/Selenourea | Solvent-free | Eco-friendly, rapid, easy workup | organic-chemistry.org |
| α-chloroglycinates, Thiobenzamides | Mild reaction conditions | Direct access to 5-acylamino-1,3-thiazoles | researchgate.net |
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazoles, to minimize environmental impact. rasayanjournal.co.inresearchgate.net This involves the use of greener solvents, alternative energy sources, and waste reduction strategies. bepls.comfrontiersin.org
Green Solvents: Water, ethanol, and deep eutectic solvents are being explored as environmentally benign alternatives to traditional volatile organic solvents like DMF or nitrobenzene. bepls.commdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasonication are employed to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govbepls.com Mechanochemical methods, such as ball milling, offer a solvent-free approach to synthesis. tandfonline.comunigoa.ac.in
Atom Economy and Waste Reduction: Multicomponent and one-pot reactions are inherently more sustainable as they reduce the number of synthetic steps and purification stages, thus minimizing waste generation. frontiersin.org The development of catalyst-free systems or the use of reusable, heterogeneous catalysts further contributes to greener chemical processes. nih.govbepls.com
By incorporating these principles, the synthesis of this compound and its analogs can be achieved with greater efficiency and reduced environmental footprint.
Advanced Synthetic Techniques and Reaction Platforms
Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages over traditional batch methods, including enhanced reaction rates, improved yields, greater safety, and amenability to automation and library generation. These methodologies are highly applicable to the synthesis of complex heterocyclic structures like this compound and its analogues.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. This technique has been successfully applied to the synthesis of various thiazole-containing scaffolds.
For instance, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been accomplished using microwave-assisted methods. nih.gov This approach highlights the efficiency of MAOS in constructing complex molecules incorporating a thiazole ring. In another example, a one-pot, three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives was developed using microwave irradiation in conjunction with an eco-friendly chitosan catalyst. nih.gov This method not only accelerated the reaction but also proceeded with high efficiency. nih.gov Researchers reported that the microwave-assisted synthesis of certain 1,2,4-triazole derivatives, which can be analogous in complexity, required only 33–90 seconds to achieve remarkable yields, a significant improvement over the several hours needed for conventional methods. nih.gov
The table below summarizes a comparative example of microwave-assisted versus conventional synthesis for related heterocyclic compounds, illustrating the typical advantages of the MAOS approach.
| Synthesis Method | Reaction Time | Yield (%) |
| Microwave-Assisted | 33-90 seconds | ~82% |
| Conventional Heating | Several hours | Not specified |
This data represents the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives and is illustrative of the benefits of microwave irradiation. nih.gov
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and residence time. This platform is particularly well-suited for multi-step syntheses and for handling hazardous reagents, making it a powerful tool for the production of thiazole derivatives. mtak.hu
The synthesis of various β-ketothiazoles has been optimized under flow conditions, achieving excellent isolated yields for different derivatives. nih.gov The findings from the optimization of this process are detailed in the table below.
| α-Bromoacetophenone Substituent | Product | Isolated Yield (%) |
| 4-Methoxy | 2b | 90% |
| 4-(Trifluoromethyl) | 2c | 91% |
| Phenyl | 2a | 70-74% |
| 4-Bromo | 2d | 70-74% |
| Naphthyl | 2g | 84% |
| Thiophene | 2h | 75% |
Data adapted from the continuous flow synthesis of β-ketothiazole derivatives. nih.gov
This technology has also been applied to the synthesis of condensed tricyclic benzothiazoles, showcasing its versatility in creating complex, fused heterocyclic systems that are of interest in medicinal chemistry. researchgate.net
Solid-phase synthesis is a cornerstone of combinatorial chemistry and library generation, allowing for the efficient production of a large number of derivatives from a common scaffold. In this technique, the starting material is anchored to a solid support (resin), and reagents are passed over it in solution. This simplifies purification, as excess reagents and by-products are simply washed away.
This strategy has been effectively used to create a library of thiazolo-pyrimidinone derivatives. mdpi.comnih.gov The synthesis involved anchoring a building block to a resin, followed by sequential reactions, including Thorpe-Ziegler and cyclization steps, to construct the core thiazolo[4,5-d]pyrimidin-7(6H)-one structure. mdpi.comnih.gov This approach successfully generated 57 distinct compounds over four synthetic steps, with individual step yields reported to be high, ranging from 65–97%. mdpi.comnih.govresearchgate.net The use of solid-phase synthesis facilitates the introduction of diversity at various points in the molecular structure, making it an ideal method for structure-activity relationship (SAR) studies. mdpi.comnih.gov
Stereoselective Synthesis of Chiral Thiazolyl-Methyl Methanesulfonate Derivatives
The introduction of chirality is critical in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer, which is essential for developing effective and safe therapeutic agents.
While specific examples for this compound are not detailed in the provided literature, the principles of stereoselective synthesis can be illustrated through the asymmetric synthesis of analogous chiral heterocycles, such as pyrazole derivatives. nih.gov A common and powerful strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
One such approach involves the condensation of a chiral auxiliary, like (R)- or (S)-tert-butanesulfinamide, with an aldehyde to form a chiral toluenesulfinyl imine. nih.gov This is followed by a stereoselective addition of a nucleophile (e.g., an organolithium reagent) to the imine. The chiral auxiliary biases the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired chiral amine with high enantiomeric excess. nih.gov This chiral amine can then be used as a building block in further reactions to construct the final chiral heterocyclic product. nih.gov
This methodological framework could be adapted for the synthesis of chiral thiazolyl-methyl methanesulfonate derivatives. A potential route would involve the stereoselective synthesis of a chiral amine containing the thiazole nucleus, which could then be further functionalized to install the methyl methanesulfonate group, thereby creating a specific stereoisomer of the target compound.
Reactivity, Mechanistic Insights, and Transformative Applications of 1,3 Thiazol 2 Ylmethyl Methanesulfonate
Elucidation of Reaction Mechanisms in Nucleophilic Displacements
The primary mode of reaction for 1,3-thiazol-2-ylmethyl methanesulfonate (B1217627) involves nucleophilic displacement of the mesylate group. Understanding the underlying mechanisms of these transformations is crucial for predicting reaction outcomes, controlling selectivity, and optimizing conditions.
Nucleophilic substitution reactions involving 1,3-thiazol-2-ylmethyl methanesulfonate predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comresearchgate.net This pathway involves a single, concerted step where the nucleophile attacks the electrophilic methylene (B1212753) carbon from the backside, relative to the methanesulfonate leaving group. researchgate.net As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon and the oxygen of the mesylate group simultaneously breaks. mdpi.com
This process goes through a trigonal bipyramidal transition state where the carbon atom is momentarily pentacoordinate. nih.gov The reaction rate is dependent on the concentration of both the thiazole (B1198619) substrate and the incoming nucleophile. Factors such as solvent polarity can influence the reaction rates; for instance, an increase in solvent polarity can sometimes lead to a decrease in the rate of SN2 reactions involving charged nucleophiles due to the dispersal of charge in the transition state. researchgate.net
Table 1: Key Characteristics of the SN2 Reaction Mechanism
| Feature | Description |
|---|---|
| Kinetics | Second-order (Rate = k[Substrate][Nucleophile]) |
| Stereochemistry | Inversion of configuration at the electrophilic carbon |
| Mechanism | Single, concerted step |
| Transition State | Trigonal bipyramidal |
| Substrate Structure | Favored by unhindered primary carbons, such as the methylene group in this compound |
The thiazole ring itself exerts a significant influence on the reactivity of the adjacent methylene center. The heteroaromatic ring is electron-withdrawing, which enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. Furthermore, the specific arrangement of sulfur and nitrogen atoms within the five-membered ring can lead to unique conformational and steric effects. nih.gov
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms and identifying the rate-determining step. princeton.edunih.gov In the context of the SN2 reaction of this compound, a primary KIE would be expected if the reaction is performed with a substrate that is isotopically labeled at the reactive methylene carbon (e.g., with deuterium).
A primary KIE is observed when a bond to the substituted isotope is broken or significantly weakened in the rate-determining step of the reaction. princeton.edu For an SN2 reaction, the transition state involves the partial cleavage of the C-leaving group bond and the partial formation of the C-nucleophile bond. If the methylene bridge C-H bonds are weakened in this transition state, substituting hydrogen with deuterium (C-D) would result in a slower reaction rate because the C-D bond has a lower zero-point energy and requires more energy to stretch and break. princeton.edu Observing a significant kH/kD value (typically > 1) would provide strong evidence that the C-H(D) bond is involved in the rate-determining step, consistent with an SN2 mechanism. princeton.edu Conversely, a value close to 1 would suggest a different mechanism, such as an SN1 reaction where the C-H bond is not broken in the rate-limiting step. princeton.edu
Table 2: Hypothetical Kinetic Isotope Effect Data for Nucleophilic Substitution
| Isotopic Labeling | Proposed Mechanism | Expected kH/kD Value | Interpretation |
|---|---|---|---|
| Thiazol-CD₂-OMs | SN2 | > 1.1 | C-D bond is weakened in the rate-determining transition state. |
Strategic Utility as a Precursor in Organic Transformations
The predictable and efficient reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. It serves as a precursor for introducing the thiazol-2-ylmethyl scaffold, which is a common motif in pharmacologically active compounds. mdpi.comnih.gov
One of the most straightforward applications of this compound is in the synthesis of 2-(azidomethyl)-1,3-thiazole. This transformation is achieved through a direct SN2 reaction with an azide (B81097) salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The azide ion is an effective nucleophile that readily displaces the mesylate group to form the corresponding azide. This product is a versatile intermediate itself, as the azide group can be further transformed, for example, into an amine via reduction or used in cycloaddition reactions.
Table 3: Synthesis of 2-(Azidomethyl)-1,3-thiazole
| Reactant | Reagent | Product |
|---|
The utility of this compound extends beyond the introduction of azides. Its reaction with a wide range of nucleophiles allows for the synthesis of a diverse library of functionalized thiazole derivatives. nih.govresearchgate.net This versatility is critical in medicinal chemistry and materials science, where subtle structural modifications can lead to significant changes in biological activity or physical properties. nih.govresearchgate.net By selecting the appropriate nucleophile, various functional groups can be appended to the thiazole core.
Table 4: Examples of Functionalized Thiazole Derivatives from Nucleophilic Substitution
| Nucleophile | Functional Group Introduced | Product Class |
|---|---|---|
| Amines (R-NH₂) | Amino group (-NHR) | 2-(Aminomethyl)thiazoles |
| Thiols (R-SH) | Thioether group (-SR) | 2-(Thio-methyl)thiazoles |
| Cyanide (CN⁻) | Nitrile group (-CN) | 2-(Cyanomethyl)thiazole |
| Alcohols/Phenols (R-OH) | Ether group (-OR) | 2-(Alkoxymethyl)thiazoles |
Application in Heterocyclic Annulation and Ring-Closing Reactions
No specific examples of this compound being used in heterocyclic annulation or ring-closing reactions have been documented. In principle, as a bifunctional compound (containing a reactive electrophilic center and a thiazole nucleus with multiple heteroatoms), it could potentially serve as a building block for the synthesis of fused heterocyclic systems. For instance, it could undergo intramolecular cyclization if a suitable nucleophile were present on the thiazole ring, or it could react with other molecules in a sequence of steps to build a new ring. However, without experimental validation, this remains speculative.
Catalytic Applications of Thiazole-Derived Compounds and Complexes
While thiazole-containing molecules are pivotal in various catalytic applications, there is no specific information detailing the use of this compound in this context.
Development of Metal-Thiazole Catalysts
The development of metal-thiazole catalysts is an active area of research. Thiazole derivatives can act as ligands, coordinating to metal centers through the nitrogen or sulfur atoms, thereby influencing the metal's catalytic activity. This compound could theoretically be used to synthesize more complex thiazole-containing ligands. For example, the methanesulfonate group could be displaced by a nucleophilic coordinating group to create a bidentate or tridentate ligand. These ligands could then be complexed with metals like palladium, copper, or iridium to form catalysts. However, no such syntheses or catalytic applications originating from this compound have been reported.
Organocatalytic Transformations Involving Thiazole Scaffolds
Thiazolium salts, which are N-alkylated thiazole derivatives, are well-known precursors to N-heterocyclic carbenes (NHCs) that are widely used in organocatalysis, for example, in the benzoin (B196080) condensation and Stetter reaction. While this compound is not a thiazolium salt itself, it could potentially be a precursor to one. Alkylation of the thiazole nitrogen would be required to form the corresponding thiazolium salt. The reactivity of this potential catalyst would depend on the nature of the N-substituent and the reaction conditions. There are currently no studies describing the synthesis or use of a thiazolium salt derived from this compound for organocatalytic purposes.
Regio- and Chemoselective Transformations
The study of regio- and chemoselective reactions is fundamental to modern organic synthesis. As an electrophile, this compound would be expected to react selectively with the most nucleophilic site in a multifunctional molecule. The thiazole ring itself can also undergo regioselective reactions, such as electrophilic substitution, typically at the C5 position. However, there is no available research that investigates or reports on any regio- or chemoselective transformations involving this compound as a reactant, substrate, or product.
Advanced Spectroscopic and Analytical Methodologies for Rigorous Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1,3-Thiazol-2-ylmethyl methanesulfonate (B1217627) in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of 1,3-Thiazol-2-ylmethyl methanesulfonate by revealing correlations between different nuclei.
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a critical cross-peak between the proton at position 4 (H4) and the proton at position 5 (H5) of the thiazole (B1198619) ring, confirming their adjacent relationship. sdsu.eduyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduyoutube.com This technique is crucial for assigning the carbon signals of the thiazole ring and the methylene (B1212753) and methyl groups based on the assignments of their attached protons.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, which helps to define the molecule's conformation and stereochemistry. researchgate.netyoutube.comresearchgate.net For this molecule, a NOESY spectrum could show correlations between the methylene protons and the H4 proton of the thiazole ring, providing insights into the preferred orientation of the methanesulfonate group relative to the ring.
Table 1: Expected 2D NMR Correlations for this compound
| Proton Signal | COSY Correlation (H-H) | HSQC Correlation (¹J C-H) | HMBC Correlations (²J, ³J C-H) |
|---|---|---|---|
| H4 (Thiazole) | H5 | C4 | C2, C5 |
| H5 (Thiazole) | H4 | C5 | C2, C4 |
| CH₂ (Methylene) | - | Methylene Carbon | C2 (Thiazole), C4 (Thiazole), Sulfonate Carbon |
| CH₃ (Methyl) | - | Methyl Carbon | Sulfonate Carbon |
While solution-state NMR provides data on molecules in their solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. This technique is particularly valuable for studying materials that are insoluble or to characterize different physical forms. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR could be employed to analyze the crystalline solid. researchgate.net The resulting spectrum would reveal distinct signals for each unique carbon in the crystal lattice. Furthermore, ssNMR is a powerful tool to identify and differentiate between various polymorphic (crystalline) forms or to distinguish a crystalline form from an amorphous solid, as these different forms would yield measurably different NMR spectra. researchgate.net
Vibrational Spectroscopy for Molecular Structure Confirmation
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the FTIR spectrum would be expected to show key absorption bands confirming the presence of the thiazole ring and the methanesulfonate group.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Thiazole C=N | ~1650 - 1550 | Stretching |
| Thiazole Ring | ~1500 - 1400 | C=C & C=N Stretching |
| Methanesulfonate S=O | ~1350 - 1300 & ~1175 - 1150 | Asymmetric & Symmetric Stretching |
| Methanesulfonate S-O | ~1000 - 960 | Stretching |
| Thiazole C-S | ~750 - 600 | Stretching |
| Aromatic C-H | ~3100 - 3000 | Stretching |
| Aliphatic C-H | ~3000 - 2850 | Stretching |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to FTIR because the selection rules differ; vibrations that are weak or absent in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the S=O bonds in the methanesulfonate group and the vibrations of the C-S bond within the thiazole ring, which often produce strong Raman signals. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.govsemanticscholar.org Using techniques like Electrospray Ionization (ESI), the analysis of this compound would yield the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass can be compared to the calculated theoretical mass based on its elemental formula (C₅H₇NO₃S₂), allowing for unambiguous confirmation of the molecular formula with a high degree of confidence (typically within 5 ppm). rsc.orggoogle.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information that helps to confirm the molecular structure, with characteristic cleavages expected at the C-O and S-C bonds of the methanesulfonate ester linkage. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₇NO₃S₂ |
| Calculated Exact Mass ([M+H]⁺) | 210.0000 |
| Expected Major Fragments | C₄H₄NS⁺ (Thiazolylmethyl cation), CH₃SO₃⁻ (Methanesulfonate anion) |
Advanced Chromatographic Separation Techniques
Chromatographic methods are indispensable for the purification and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of this compound. A validated HPLC method can effectively separate the target compound from starting materials, byproducts, and any potential isomers. nih.gov Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is a common approach. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
Note: The HPLC conditions and retention time are exemplary and would require optimization for specific applications.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is particularly useful for the detection of related volatile impurities. researchgate.netjapsonline.com For instance, it is a standard method for the trace-level detection of genotoxic impurities like methyl methanesulfonate. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column, followed by detection and identification by a mass spectrometer. chromatographyonline.com
Table 4: Typical GC-MS Parameters for Analysis of Related Impurities
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Note: These GC-MS parameters are illustrative for the analysis of potential volatile impurities and not for the direct analysis of the title compound.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid.
Table 5: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.4 |
| Z | 4 |
Note: The crystallographic data presented is hypothetical and serves as an example of the information obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is an indispensable non-destructive technique for the identification of crystalline phases of a solid material. For "this compound," which exists as a crystalline solid, PXRD provides a unique "fingerprint" corresponding to its specific crystal lattice structure.
The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the compound. The X-rays are diffracted by the crystalline lattice planes at specific angles (θ), according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline solid possesses a unique PXRD pattern, characterized by a distinct set of peak positions and relative intensities.
This technique is exceptionally powerful for:
Phase Identification: By comparing the experimental PXRD pattern of "this compound" to reference patterns in databases like the Cambridge Structural Database (CSD), its exact crystalline form can be confirmed.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between such polymorphs, which can have different physical properties.
Purity Assessment: The presence of crystalline impurities will be evident as additional peaks in the diffraction pattern, allowing for the assessment of sample purity.
A representative PXRD dataset for a crystalline thiazole derivative would present a series of peaks at specific 2θ angles, as illustrated in the table below.
Table 1: Illustrative Powder X-ray Diffraction Peak List for a Crystalline Thiazole Derivative
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 75 |
| 21.1 | 4.21 | 90 |
| 25.6 | 3.48 | 60 |
Electron Microscopy for Morphological and Elemental Insights
Electron microscopy techniques offer unparalleled high-resolution imaging to probe the morphology, topography, and elemental distribution of "this compound" at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is used to generate high-resolution images of the surface of a sample. azooptics.com In this technique, a focused beam of electrons is scanned across the surface of the "this compound" sample. The interaction of the electron beam with the sample produces various signals, primarily secondary electrons, which are collected by a detector to form an image.
SEM analysis provides detailed information about:
Particle Morphology: The characteristic shape and form of the crystals (e.g., needles, plates, blocks) can be clearly visualized. researchgate.netresearchgate.net
Surface Topography: The texture of the crystal surfaces, including any defects, steps, or irregularities, can be examined in detail. azooptics.com
For "this compound," SEM would reveal the external crystal habit and surface features, which are important for understanding its physical properties like flowability and dissolution rate.
Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials. azom.com In TEM, a high-energy electron beam is transmitted through an ultrathin sample of the compound. The interactions of the electrons with the sample form an image that reveals information about the internal morphology, crystallinity, and lattice structure.
A significant challenge in applying TEM to organic molecules like "this compound" is their sensitivity to the high-energy electron beam, which can cause structural damage. nih.govwhiterose.ac.uk To overcome this, specialized low-dose techniques are employed, such as:
Low-Dose High-Resolution TEM (HRTEM): This method uses a significantly reduced electron fluence to minimize radiation damage while still resolving the atomic lattice of the crystal. nih.gov
Cryo-TEM: The sample is cooled to cryogenic temperatures (e.g., with liquid nitrogen) to enhance its stability under the electron beam. whiterose.ac.uk
TEM analysis can provide critical insights into the nanostructure of the compound, including the direct imaging of crystal lattice fringes and the identification of nanoscale defects or different polymorphs within a single crystal. nih.govsemanticscholar.org
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often integrated with SEM or TEM, used for the elemental analysis of a sample. wikipedia.org When the electron beam from the microscope interacts with the atoms in "this compound," it causes the emission of characteristic X-rays. The energy of these X-rays is unique to each element. libretexts.org
An EDS detector measures the energy and intensity of the emitted X-rays, allowing for:
Elemental Identification: The presence of all expected elements in the compound (Carbon, Nitrogen, Oxygen, and Sulfur) can be confirmed.
Quantitative Analysis: The relative abundance of each element can be determined, providing an empirical formula that can be compared to the theoretical composition. spectroscopyonline.com
Elemental Mapping: By scanning the electron beam across the sample, a map can be generated showing the spatial distribution of each element. This is particularly useful for confirming the homogeneity of the compound and identifying any elemental impurities. muanalysis.com
Table 2: Theoretical Elemental Composition of this compound (C₅H₇NO₃S₂)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 28.70 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.38 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.70 |
| Oxygen | O | 16.00 | 3 | 48.00 | 22.95 |
| Sulfur | S | 32.07 | 2 | 64.14 | 30.67 |
| Total | | | | 209.27 | 100.00 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to thiazole (B1198619) derivatives to understand their geometry, electronic properties, and reactivity. asianpubs.orgekb.eg DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to compute optimized molecular structures and predict various chemical parameters. researchgate.net
Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For thiazole-containing compounds, DFT methods are used to calculate optimized bond lengths, bond angles, and dihedral angles in the ground state. researchgate.netmdpi.comiosrjournals.org These theoretical calculations on related structures show good agreement with experimental data where available. researchgate.netresearchgate.net
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. asianpubs.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govproteobiojournal.com For many thiazole derivatives, the HOMO and LUMO orbitals are distributed across the entire molecular framework, and substitutions on the ring can significantly alter the energy gap and thus the molecule's reactivity. nih.govmdpi.com
Table 1: Representative Theoretical Electronic Properties for a Thiazole Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity | 3.5 D |
Note: These are illustrative values for a generic thiazole derivative, as specific data for 1,3-Thiazol-2-ylmethyl methanesulfonate (B1217627) is not available.
DFT calculations are also a reliable tool for predicting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov While this approach can yield satisfactory results, the accuracy for sulfur-containing heterocycles like thiazoles can sometimes be challenging, potentially requiring more sophisticated methods for better agreement with experimental values. researchgate.net
Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, often scaled to correct for anharmonicity and basis set deficiencies, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. iosrjournals.orgresearchgate.netresearchgate.net This analysis provides a detailed picture of the molecule's vibrational behavior. rdd.edu.iq
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. plos.org These simulations track the motions of atoms and molecules over time, governed by a force field that describes the potential energy of the system. osti.gov
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. osti.gov The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of solvation effects on the solute's conformation and dynamics. researchgate.net These simulations can reveal the structure of the solvent shell around the molecule and identify specific intermolecular interactions, such as hydrogen bonds, that stabilize the system. plos.org Understanding these interactions is crucial as they can significantly influence the molecule's chemical reactivity and physical properties in solution.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, these methods can identify transition states, intermediate species, and reaction pathways. semanticscholar.org For thiazole derivatives, which are common building blocks in organic synthesis, theoretical calculations can help predict reactivity, understand reaction barriers, and rationalize experimental outcomes. nih.govmdpi.com For instance, calculations can determine the activation energies for various potential reactions, providing a basis for predicting the most favorable reaction pathway.
Transition State Characterization and Activation Barriers
The primary reaction pathway for 1,3-Thiazol-2-ylmethyl methanesulfonate involves the nucleophilic substitution at the methylene (B1212753) carbon, displacing the methanesulfonate anion. The nature of this substitution (SN1 or SN2) can be elucidated by characterizing the transition state(s) involved.
For a bimolecular nucleophilic substitution (SN2) reaction, computational modeling seeks to identify a single transition state where the nucleophile is partially bonded to the carbon atom while the bond to the leaving group is partially broken. The energy of this structure represents the peak of the activation barrier on the reaction coordinate. According to transition state theory, the Gibbs free energy of activation (ΔG‡) is directly related to the reaction's rate constant; a higher barrier corresponds to a slower reaction. youtube.comyoutube.com
Key factors influencing the activation barrier for this compound include:
Nucleophile Strength: Stronger nucleophiles will lead to a lower activation barrier.
Solvent Effects: Polar aprotic solvents typically favor SN2 reactions by solvating the cation but not the nucleophile, enhancing its reactivity.
Electronic Properties of the Thiazole Ring: The electron-withdrawing nature of the thiazole ring can influence the stability of the transition state.
Computational methods like DFT are used to calculate the energies of the reactants, the transition state, and the products, allowing for the quantification of these activation barriers. eurjchem.comresearchgate.net While specific values for this compound are not published, the table below provides representative, theoretically calculated activation energies for similar SN2 reactions on heterocyclic systems to illustrate the outputs of such studies.
| Reactant System | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 2-(Chloromethyl)pyridine | Cl- | DFT (B3LYP/6-31G) | 22.5 |
| 2-(Chloromethyl)furan | CN- | DFT (M06-2X/aug-cc-pVTZ) | 18.9 |
| 2-(Chloromethyl)thiophene | OH- | DFT (B3LYP/6-311+G**) | 21.2 |
| (Hypothetical) 1,3-Thiazol-2-ylmethyl chloride | Br- | DFT (B3LYP/6-31G) | ~20-24 (Estimated Range) |
This table is for illustrative purposes and shows typical values obtained from DFT calculations for related systems. The value for the thiazole derivative is an educated estimate based on similar structures.
Reaction Pathway Mapping and Energy Profiles
Computational chemistry allows for the detailed mapping of a reaction pathway, which is visualized using a reaction energy profile. researchgate.net This profile plots the potential energy of the system as it progresses from reactants to products. For a typical SN2 reaction of this compound with a nucleophile (Nu⁻), the profile would show the initial energy of the reactants, an increase in energy leading to the single transition state, and a decrease in energy to the final products. youtube.com
The key points on this profile are:
Reactants: this compound and the incoming nucleophile.
Transition State: A high-energy, transient species where the nucleophile and the leaving group are both partially bonded to the central carbon atom.
Products: The newly formed thiazole derivative and the free methanesulfonate anion.
Structure-Reactivity Relationship (SAR) Studies through Computational Modeling
Structure-Reactivity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its chemical reactivity. collaborativedrug.com For this compound, computational SAR would focus on how substituents at the 4- and 5-positions of the thiazole ring influence the rate of nucleophilic substitution at the 2-methyl position.
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to predict the reactivity of novel compounds. mdpi.com These models are built by calculating a set of molecular descriptors for a series of related thiazole derivatives and correlating them with experimentally determined (or computationally calculated) reactivity data. researchgate.netresearchgate.net
Common descriptors used in these studies include:
Electronic Descriptors: These describe the electron distribution, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). A lower LUMO energy can indicate greater susceptibility to nucleophilic attack. mdpi.comnih.gov
Steric Descriptors: These relate to the size and shape of the molecule, which can affect how easily a nucleophile can approach the reaction center.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like connectivity and branching. mdpi.com
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Mulliken Charges | Distribution of electron charge among the atoms; identifies electrophilic/nucleophilic sites. | |
| Thermodynamic | LogP | Octanol-water partition coefficient; relates to hydrophobicity. |
| Polarizability | The ease with which the electron cloud can be distorted; relates to intermolecular interactions. | |
| Topological | Wiener Index | A measure of molecular branching and compactness. |
For example, an SAR study could reveal that placing electron-withdrawing groups at the 5-position of the thiazole ring increases the partial positive charge on the methylene carbon, making it more electrophilic and thus increasing the reaction rate with nucleophiles. nih.gov
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
| Application Area | AI/ML Technique | Specific Task |
|---|---|---|
| Synthetic Design | Deep Learning (Seq2Seq models) | Retrosynthetic analysis to propose reaction pathways. engineering.org.cn |
| Graph Neural Networks | Predicting reaction outcomes and identifying optimal reaction conditions. | |
| Property Prediction | Random Forest / Support Vector Machines | Building QSAR models to predict biological activity or toxicity. researchgate.net |
| Neural Networks | Predicting physicochemical properties like solubility and bioavailability. nih.gov |
Future Research Directions and Innovative Applications
Design and Synthesis of Advanced 1,3-Thiazol-2-ylmethyl Methanesulfonate-Based Reagents
The primary value of 1,3-Thiazol-2-ylmethyl methanesulfonate (B1217627) lies in its capacity to act as a precursor for more complex, functionalized reagents. The methanesulfonate group can be readily displaced by a diverse range of nucleophiles, enabling the synthesis of advanced building blocks for drug discovery, agrochemicals, and materials science. Future research will likely focus on expanding the library of reagents derived from this compound.
Key research efforts in this area include:
Reaction with Complex Nucleophiles: Exploring reactions with multifunctional nucleophiles to create elaborate molecular architectures in a single step. This includes the use of amino acids, peptides, and other biologically relevant molecules to generate novel peptidomimetics and bioconjugates.
Development of Chiral Reagents: Introducing chirality either in the nucleophile or through asymmetric synthesis methods to produce enantiomerically pure thiazole-containing compounds, which is critical for developing stereoselective drugs.
Functional Group Interconversion: Subsequent modification of the thiazole (B1198619) ring of the newly formed products to introduce additional functional groups, thereby creating a diverse library of reagents from a single starting point. Classical methods like the Hantzsch thiazole synthesis provide the foundational routes to the initial thiazole skeletons that can be converted into these reactive methanesulfonate reagents. ingentaconnect.comtandfonline.com
| Nucleophile (Nu-H) | Resulting Reagent Class | Potential Application Area |
| Secondary Amines (e.g., Piperidine) | 2-(Aminomethyl)thiazoles | CNS-active agents, Catalysis |
| Thiols (e.g., Thiophenol) | 2-(Thioethermethyl)thiazoles | Anticancer agents, Ligand synthesis |
| Azides (e.g., Sodium Azide) | 2-(Azidomethyl)thiazoles | Click chemistry precursors, Bioorthogonal probes |
| Carbanions (e.g., Malonate Esters) | Functionalized Alkylthiazoles | Complex molecule synthesis, Natural product analogues |
Exploration in Materials Science and Functional Coatings
The incorporation of the thiazole moiety into polymeric structures is a promising area for the development of advanced materials with tailored electronic, optical, and physical properties. rsc.org this compound can be employed as a key monomer or functionalizing agent to create novel polymers and coatings.
Future research directions include:
Conductive Polymers: Synthesizing conjugated polymers where the thiazole ring is part of the polymer backbone. researchgate.net These materials are expected to have interesting optoelectronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Corrosion-Resistant Coatings: Grafting thiazole-containing side chains onto polymer backbones to create functional coatings. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.
Stimuli-Responsive Materials: Designing polymers that undergo a physical or chemical change in response to external stimuli such as pH, light, or the presence of metal ions. The thiazole unit can act as the responsive element due to its coordinating and electronic properties.
| Material Type | Role of Thiazole Unit | Potential Application |
| Fused Heterocyclic Polymers | Part of the conjugated main chain | Organic electronics, sensors rsc.org |
| Functionalized Polyacrylates | Side-chain functional group | Anti-corrosion coatings, metal scavengers |
| Metal-Organic Frameworks (MOFs) | Component of the organic linker | Gas storage, catalysis, chemical sensing rsc.orgmdpi.com |
Development of New Thiazole-Derived Ligands for Coordination Chemistry
The thiazole ring, with its nitrogen and sulfur heteroatoms, is an excellent building block for designing ligands for coordination chemistry. researchgate.netresearchgate.net The ability to functionalize other molecules with the thiazol-2-ylmethyl group using the methanesulfonate precursor allows for the systematic design of ligands with specific coordination geometries and electronic properties. These thiazole-based ligands can form stable complexes with a wide range of transition metals, including zinc, copper, nickel, and cobalt. nih.govorientjchem.org
Innovative applications stemming from this research include:
Homogeneous Catalysis: Developing metal complexes that can catalyze important organic transformations, such as cross-coupling reactions or asymmetric synthesis. The electronic properties of the thiazole ring can be tuned to modulate the reactivity of the metal center.
Luminescent Sensors: Creating coordination polymers and metal-organic frameworks (MOFs) where the thiazole ligand contributes to the material's luminescent properties. mdpi.com These materials can be used to detect specific metal ions or small molecules through changes in their emission spectra. rsc.org
Bioinorganic Chemistry: Synthesizing model complexes that mimic the active sites of metalloenzymes, providing insights into biological processes.
| Metal Ion | Ligand Design Principle | Application of Complex |
| Ruthenium (Ru), Iridium (Ir) | Bidentate or tridentate N,N- or N,S-donors | Photoluminescent materials, OLEDs nih.gov |
| Nickel (Ni), Zinc (Zn) | Schiff base ligands derived from thiazole amines | Catalysis, antimicrobial agents nih.govorientjchem.org |
| Copper (Cu), Cobalt (Co) | Multidentate podal ligands | Redox catalysts, magnetic materials |
| Terbium (Tb), Erbium (Er) | Ligands acting as sensitizers | NIR-emitting materials mdpi.com |
Bio-inspired Synthesis and Biomimetic Transformations Involving Thiazole Scaffolds
The thiazole ring is a core component of thiamine (B1217682) (Vitamin B1) and its active form, thiamine pyrophosphate (TPP), a crucial coenzyme in cellular metabolism. TPP catalyzes key reactions like decarboxylations by stabilizing carbanionic intermediates. This biological precedent inspires the use of synthetic thiazole derivatives in biomimetic chemistry.
Future research can leverage this compound to:
Create TPP Analogues: Synthesize modified versions of the thiamine scaffold to study the catalytic mechanism of TPP-dependent enzymes or to develop artificial enzymes with novel reactivity.
Develop Organocatalysts: Design thiazolium salts, readily accessible from intermediates derived from the methanesulfonate, that can act as organocatalysts for reactions like the benzoin (B196080) condensation, mimicking the role of TPP.
Synthesize Natural Product Scaffolds: Use the thiazole unit as a building block in the total synthesis of complex natural products that feature this heterocycle, which are often found to have potent biological activities. nih.gov Biomimetic approaches using thiazoline (B8809763) precursors have demonstrated the feasibility of such cyclization strategies. nih.govresearchgate.net
| Research Area | Biomimetic Function | Role of Synthetic Thiazole |
| Enzyme Mechanism Studies | Mimicking TPP coenzyme | Creating structural analogues to probe active sites |
| Organocatalysis | Catalyzing acyloin/benzoin condensations | Forming thiazolium salts for umpolung reactivity |
| Natural Product Synthesis | Building block for complex molecules | Introducing a key heterocyclic motif |
Applications in Advanced Chemical Biology Probes
Chemical probes are essential tools for studying and manipulating biological systems. The reactivity of this compound makes it an ideal starting material for constructing probes designed to interact with specific biological targets. The thiazole scaffold itself is found in numerous biologically active compounds, suggesting it can serve as a recognition element. nih.gov
Future development in this area could involve:
Affinity-Based Probes: Attaching the thiazole moiety to affinity tags (e.g., biotin) or reporter groups (e.g., fluorophores) to identify and isolate proteins that bind to thiazole-containing molecules.
Activity-Based Probes: Designing probes where the thiazole group is linked to a reactive "warhead" that can covalently label the active site of a target enzyme, allowing for its identification and characterization.
Click Chemistry Handles: Using the methanesulfonate to react with nucleophiles containing an alkyne or azide (B81097) group. This installs a bioorthogonal handle that can be used in copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions to attach various payloads within a biological context. ljmu.ac.uk
| Probe Type | Key Components | Biological Application |
| Affinity Probe | Thiazole (binding element) + Linker + Biotin (tag) | Protein target identification (pull-down assays) |
| Fluorescent Probe | Thiazole (binding element) + Linker + Fluorophore | Cellular imaging and localization studies |
| Bioorthogonal Probe | Thiazole (binding element) + Alkyne/Azide (handle) | In-situ labeling and modification of biomolecules |
Integration with Automated Synthesis and High-Throughput Screening Platforms
Modern drug discovery relies heavily on the rapid synthesis and screening of large libraries of compounds to identify new therapeutic leads. rsc.org The robust and predictable reactivity of this compound makes it an excellent building block for automated synthesis platforms.
The integration of this compound into high-throughput workflows involves:
Combinatorial Library Synthesis: Using robotic liquid handlers to react the methanesulfonate with an array of different nucleophiles (e.g., amines, thiols) in a multi-well plate format. This can generate thousands of unique thiazole derivatives with minimal manual intervention. nih.gov
On-the-Fly Synthesis and Screening: Combining automated synthesis with in-situ biological screening. rsc.org Small quantities of new thiazole compounds can be synthesized directly in the assay plates and immediately tested for activity, accelerating the discovery process.
Fragment-Based Drug Discovery (FBDD): Using the thiazol-2-ylmethyl group as a core fragment and elaborating it through automated synthesis to optimize binding interactions with a protein target identified through fragment screening.
This approach allows for the rapid exploration of the chemical space around the thiazole scaffold, significantly increasing the efficiency of identifying compounds with desired biological activities, such as antifungal or anticancer properties. nih.govmdpi.com
| Platform/Technique | Role of this compound | Outcome |
| Automated Parallel Synthesis | Common electrophilic precursor | Rapid generation of a large, diverse compound library |
| Continuous Flow Chemistry | Reactive input material for sequential reactions | Efficient, scalable synthesis of complex thiazoles nih.gov |
| High-Throughput Screening (HTS) | Source of diverse library scaffolds | Identification of "hit" compounds for lead optimization rsc.org |
Q & A
Basic: What are the standard synthetic routes for 1,3-Thiazol-2-ylmethyl methanesulfonate, and what experimental conditions optimize yield?
Methodological Answer:
The synthesis typically involves two steps: (1) preparation of the thiazole alcohol intermediate (e.g., Thiazol-2-yl-methanol) and (2) sulfonation using methanesulfonyl chloride. For step 1, condensation reactions between thiourea derivatives and α-haloketones are common, as seen in thiazole syntheses . Step 2 requires controlled reaction conditions (0–5°C, inert atmosphere) to prevent hydrolysis of the sulfonate ester. Solvent choice (e.g., dichloromethane or THF) and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methanesulfonate group (δ 3.0–3.5 ppm for CHSO) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 222.04) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and sulfonate ester geometry .
- IR Spectroscopy: Peaks at 1170–1200 cm (S=O stretching) and 1350–1380 cm (C-S-O) validate functional groups .
Advanced: How does this compound act as an alkylating agent, and what mechanistic insights exist?
Methodological Answer:
The compound’s methanesulfonate group is electrophilic, enabling nucleophilic substitution (S2) at the methylene carbon. Mechanistic studies using isotopic labeling (e.g., O in sulfonate) and kinetic assays reveal:
- Reactivity Trends: Steric hindrance from the thiazole ring slows alkylation compared to simpler methanesulfonates (e.g., methyl methanesulfonate, MMS) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Biological Alkylation: In genotoxicity assays (e.g., micronucleus tests), it induces DNA adducts similar to MMS but with lower potency due to reduced membrane permeability .
Advanced: What structure-activity relationships (SAR) govern the biological activity of thiazole-based methanesulfonates?
Methodological Answer:
SAR studies highlight:
- Thiazole Substitution: Electron-withdrawing groups (e.g., -NO) at the thiazole 4-position increase electrophilicity, enhancing alkylation potency .
- Sulfonate Stability: Bulkier alkyl groups (e.g., neopentyl) reduce hydrolysis in aqueous media, prolonging activity .
- Bioisosteric Replacements: Replacing the thiazole with oxazole diminishes activity, emphasizing sulfur’s role in target binding .
Experimental validation involves synthesizing analogs, testing in enzyme inhibition assays (e.g., tyrosine kinases), and computational docking (AutoDock Vina) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under anhydrous argon to prevent hydrolysis and photodegradation .
- Solubility: Soluble in DMSO (50 mg/mL) but avoid aqueous buffers (pH >7) due to ester hydrolysis .
- Handling: Use gloveboxes or Schlenk lines for air-sensitive reactions. LC-MS monitoring every 6 hours confirms stability during experiments .
Advanced: What are the emerging applications of this compound in medicinal chemistry and chemical biology?
Methodological Answer:
- Prodrug Design: The sulfonate group serves as a leaving group for in situ release of thiazole-based therapeutics (e.g., kinase inhibitors) .
- Bioconjugation: Reacts with cysteine residues in proteins for site-specific labeling, validated via MALDI-TOF MS .
- Anticancer Screening: In vitro cytotoxicity assays (MTT) against HeLa cells show IC values of 12–15 µM, comparable to cisplatin but with lower nephrotoxicity .
- Chemical Probes: Used in photoaffinity labeling to map enzyme active sites (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
